molecular formula C11H21ClN2O B1402327 Azepan-1-yl-pyrrolidin-3-yl-methanone hydrochloride CAS No. 1361116-21-3

Azepan-1-yl-pyrrolidin-3-yl-methanone hydrochloride

Cat. No. B1402327
CAS RN: 1361116-21-3
M. Wt: 232.75 g/mol
InChI Key: XYUCOLAICDVFCG-UHFFFAOYSA-N
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Description

Azepan-1-yl-pyrrolidin-3-yl-methanone hydrochloride is a chemical compound with the CAS Number 1361116-21-3. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of Azepan-1-yl-pyrrolidin-3-yl-methanone hydrochloride is C11H21ClN2O . The molecular weight is 232.75 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Azepan-1-yl-pyrrolidin-3-yl-methanone hydrochloride, such as melting point, boiling point, and density, are not specified in the search results .

Scientific Research Applications

Alzheimer's Disease Research

A study by Hafez et al. (2023) explored the use of benzothiazole-based derivatives, including 3-(azepan-1-yl)propyloxy-linked benzothiazole derivatives, as multitargeted-directed ligands for Alzheimer's disease treatment. These compounds interact with different biological targets relevant to the disease, such as histamine H3 receptor ligands, acetylcholinesterase, and monoamine oxidase-B, offering a potential alternative to traditional treatment approaches.

Analytical Chemistry in Drug Surveillance

In forensic toxicology, azepane derivatives have been identified and analyzed in the context of drug surveillance. Nakajima et al. (2012) conducted a study in Tokyo, identifying azepane isomers in unregulated drugs. This research emphasizes the importance of analytical chemistry in identifying and understanding the composition of novel psychoactive substances.

Antimicrobial Activities

The antimicrobial potential of organotin(IV) complexes with (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives was investigated by Singh et al. (2016). These complexes showed promising antibacterial activities against various microorganisms, suggesting their potential application in developing new antibacterial drugs.

Protein Kinase Inhibition

Research by Breitenlechner et al. (2004) focused on azepane derivatives as inhibitors of protein kinase B (PKB-alpha) for potential therapeutic applications. They designed and synthesized novel azepane derivatives, showing plasma stability and high inhibitory activity against PKB-alpha, which is significant in cancer research and therapy.

Crystallographic Studies

The molecular and crystal structure of azepane derivatives has been a subject of interest in crystallography. Studies like those by Toze et al. (2015) and Butcher et al. (2006) provide insights into the physical and chemical properties of these compounds, which are crucial for understanding their potential applications in various fields.

properties

IUPAC Name

azepan-1-yl(pyrrolidin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c14-11(10-5-6-12-9-10)13-7-3-1-2-4-8-13;/h10,12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUCOLAICDVFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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